2-[(3-Bromophenoxy)methyl]naphthalene
Description
2-[(3-Bromophenoxy)methyl]naphthalene (CAS 667940-23-0) is a brominated aromatic compound with the molecular formula C₁₆H₁₁Br and a molecular weight of 283.16 g/mol. Its structure comprises a naphthalene core substituted with a 3-bromophenoxy-methyl group, which confers distinct electronic and steric properties. This compound is primarily utilized in the synthesis of advanced polymeric materials (e.g., polyurethanes, polyesters) and pharmaceutical intermediates due to its reactivity and stability under varied conditions . Key physicochemical properties include a high logP value (5.27), indicating significant lipophilicity, and a polar surface area (PSA) of 0.00 Ų, reflecting its nonpolar aromatic character .
Properties
CAS No. |
130722-33-7 |
|---|---|
Molecular Formula |
C17H13BrO |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-[(3-bromophenoxy)methyl]naphthalene |
InChI |
InChI=1S/C17H13BrO/c18-16-6-3-7-17(11-16)19-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-11H,12H2 |
InChI Key |
QGVHVNUHUQVWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues of 2-[(3-Bromophenoxy)methyl]naphthalene:
*Estimated based on substituent contributions.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in 2-(3-Bromophenyl)naphthalene is electron-withdrawing, enhancing electrophilic substitution reactivity compared to electron-donating groups (e.g., methoxy in 1,4-dimethoxynaphthalene) .
- Lipophilicity : The bromophenyl group increases lipophilicity (LogP = 5.27) compared to chloronaphthalenes (LogP ~3.2), making 2-(3-Bromophenyl)naphthalene more suitable for hydrophobic polymer matrices .
Toxicological and Environmental Profiles
- 2-(3-Bromophenyl)naphthalene: Limited toxicological data are available, but brominated aromatics are generally associated with hepatic and renal toxicity in mammals .
- 1,4-Bis(2-benzoxazolyl)naphthalene : Used in food packaging materials; low acute toxicity but requires monitoring for environmental persistence .
Regulatory Status
- 2-(3-Bromophenyl)naphthalene : Listed in international inventories (e.g., TSCA, IECSC) but lacks specific exposure limits .
- Chloronaphthalenes : Regulated under EPA guidelines due to persistence and toxicity .
- 2-(Methylthio)naphthalene : Complies with REACH but requires hazard communication for sulfur-containing byproducts .
Preparation Methods
Synthesis of Chloromethylnaphthalene Precursors
The preparation often begins with functionalizing naphthalene at the 2-position. Chloromethylation of naphthalene using paraformaldehyde and hydrochloric acid in the presence of zinc chloride (ZnCl₂) at 60–80°C yields 2-chloromethylnaphthalene. This intermediate reacts with 3-bromophenol under basic conditions to form the target compound.
Reaction Conditions :
-
Base : Potassium tert-butoxide (t-BuOK) in diethyl ether facilitates deprotonation of 3-bromophenol, enhancing nucleophilicity.
-
Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive intermediates.
-
Temperature : Reactions proceed at 20°C for 16 hours, achieving moderate yields (28–68%).
Mechanistic Insight :
The alkoxide ion of 3-bromophenol attacks the electrophilic chloromethyl group, displacing chloride. Steric hindrance from the naphthalene ring necessitates prolonged reaction times.
Friedel-Crafts Alkylation Strategies
Direct Alkylation of Naphthalene
Friedel-Crafts alkylation employs 3-bromophenoxymethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to graft the phenoxymethyl group onto naphthalene. This method faces regioselectivity challenges due to naphthalene’s multiple reactive positions.
Optimization Parameters :
Directed Ortho-Metalation Approaches
To improve regioselectivity, a directing group (e.g., methoxy) is introduced at the naphthalene’s 1-position. After alkylation, the directing group is removed via hydrogenolysis or acid hydrolysis. This two-step process increases yield to 55% but adds complexity.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic esters of 3-bromophenol are coupled with 2-bromomethylnaphthalene using palladium catalysts.
Typical Protocol :
Ullmann Ether Synthesis
Copper(I) iodide catalyzes the coupling of 3-bromophenol with 2-iodomethylnaphthalene in dimethylformamide (DMF) at 110°C. This method affords yields up to 58% but requires stoichiometric copper.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 28–68 | Simple reagents | Moderate yields, long reaction times |
| Friedel-Crafts | 35–55 | Direct functionalization | Poor regioselectivity |
| Suzuki Coupling | 60–65 | High regiocontrol | Expensive catalysts |
| Ullmann Coupling | 58 | Broad substrate scope | Copper waste disposal issues |
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel and hexane/ethyl acetate (9:1) eluent isolates the product with >95% purity. Recrystallization from anhydrous methanol further enhances purity.
Spectroscopic Validation
Scalability and Industrial Considerations
Kilogram-scale production via nucleophilic substitution is feasible but requires efficient solvent recovery systems. Continuous flow reactors reduce reaction times by 40% compared to batch processes .
Q & A
Basic: What are the established synthetic routes for 2-[(3-Bromophenoxy)methyl]naphthalene, and what critical parameters influence yield and purity?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-bromophenol with a naphthalene derivative containing a leaving group (e.g., chloromethylnaphthalene) under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include:
- Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency by facilitating ion exchange .
- Temperature : Optimal yields are typically achieved at 80–100°C to balance reaction kinetics and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide ion .
Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials.
Advanced: How can researchers resolve contradictory findings in the toxicological profiles of brominated naphthalene derivatives?
Methodological Answer:
Contradictions often arise from variations in experimental models (e.g., species-specific metabolism) or exposure protocols. To address this:
- Systematic Review : Follow ATSDR’s framework to assess study quality, including risk of bias (e.g., randomization, dose reporting) using tools like Table C-7 for animal studies .
- Dosimetric Adjustment : Normalize doses across species using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., hepatic CYP450 activity) .
- Mechanistic Studies : Use in vitro assays (e.g., human hepatocytes) to isolate metabolic pathways and identify key reactive intermediates (e.g., epoxides) that drive toxicity .
Basic: What advanced spectroscopic techniques are recommended for characterizing 2-[(3-Bromophenoxy)methyl]naphthalene’s structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments. The bromophenoxy group will show distinct deshielding in the aromatic region (δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ at m/z 343.0) and detect trace impurities .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm for naphthalene absorption .
Advanced: What in vitro models are suitable for elucidating the metabolic pathways of 2-[(3-Bromophenoxy)methyl]naphthalene?
Methodological Answer:
- Liver Microsomes : Incubate the compound with human or rat liver microsomes (+NADPH) to identify phase I metabolites (e.g., hydroxylation at the methylene bridge) .
- Recombinant CYP450 Isozymes : Screen for enzyme-specific metabolism using isoforms like CYP1A2 or CYP2E1, which are implicated in naphthalene detoxification .
- LC-MS/MS Metabolite Profiling : Quantify glutathione (GSH) adducts to assess bioactivation and potential cytotoxicity .
Basic: How should experimental designs be structured to assess the environmental persistence of 2-[(3-Bromophenoxy)methyl]naphthalene in aquatic systems?
Methodological Answer:
- Biodegradation Assays : Use OECD 301D (closed bottle test) with activated sludge to measure biological oxygen demand (BOD) over 28 days .
- Sediment-Water Partitioning : Determine log Kₒc values via batch equilibrium experiments to predict adsorption to organic matter .
- Photolysis Studies : Exclude aquatic samples to UV light (λ = 290–400 nm) and monitor degradation products (e.g., debrominated derivatives) via GC-MS .
Advanced: What methodologies are effective in quantifying trace degradation products of 2-[(3-Bromophenoxy)methyl]naphthalene under UV exposure?
Methodological Answer:
- Isotopic Labeling : Synthesize a ¹³C-labeled analog to track degradation pathways and improve detection limits in environmental matrices .
- Non-Targeted Screening : Use high-resolution orbitrap-MS to identify unknown photoproducts (e.g., quinones or dimerized species) .
- Toxicity Profiling : Apply Microtox® assays (Vibrio fischeri) to correlate degradation products with ecotoxicity, ensuring metabolites are less harmful than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
